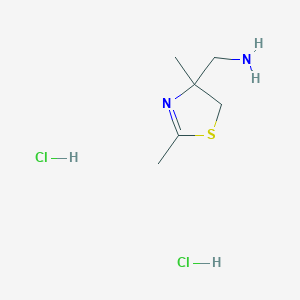
(2,4-Dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2,4-Dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . The IUPAC name for this compound is (2,4-dimethyl-1,3-thiazol-5-yl)methanamine .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The synthesis process often involves the introduction of various substituents on the thiazole ring, which can significantly affect the biological outcomes .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of the compound is 229.17 .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are largely influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The introduction of various substituents can lead to a wide range of biological activities .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 229.17 . The IUPAC name for this compound is (2,4-dimethyl-1,3-thiazol-5-yl)methanamine .Scientific Research Applications
Antibacterial Activity
Thiazoles, including 2,4-disubstituted derivatives, have demonstrated antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their efficacy against bacterial strains. Further studies could explore the specific antibacterial mechanisms of EN300-7427560 .
Antifungal Potential
EN300-7427560 may also exhibit antifungal activity. Thiazoles have been investigated for their ability to inhibit fungal growth, making them promising candidates for antifungal drug development. Future research could explore EN300-7427560’s effectiveness against specific fungal pathogens .
Anti-Inflammatory Effects
Thiazoles have shown anti-inflammatory properties, and EN300-7427560 could be no exception. Understanding its impact on inflammatory pathways and cytokine regulation could provide valuable insights for therapeutic applications .
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their potential antitumor effects. EN300-7427560 might interfere with cancer cell growth or induce apoptosis. Investigating its cytotoxicity against specific tumor cell lines could reveal its clinical relevance .
Antitubercular Properties
Tuberculosis remains a global health challenge. Thiazoles, including EN300-7427560, could be explored as antitubercular agents. Evaluating their efficacy against Mycobacterium tuberculosis is crucial for developing novel treatments .
Antioxidant Capacity
EN300-7427560 may possess antioxidant properties. Thiazoles have been investigated for their ability to scavenge free radicals and protect cells from oxidative damage. Assessing EN300-7427560’s antioxidant potential could have implications for health and disease prevention .
Mechanism of Action
The mechanism of action of thiazole derivatives is diverse and depends on the specific biological activity. For example, some thiazole derivatives have been found to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . The specific mechanism of action for “(2,4-Dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride” is not explicitly mentioned in the retrieved sources.
Future Directions
properties
IUPAC Name |
(2,4-dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S.2ClH/c1-5-8-6(2,3-7)4-9-5;;/h3-4,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPKYWATFGCKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CS1)(C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)
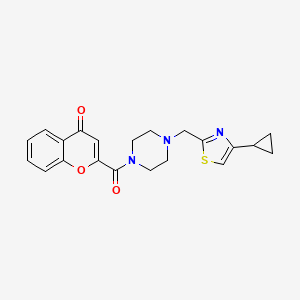


![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
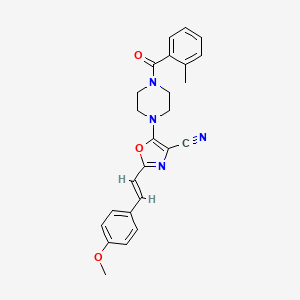
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)
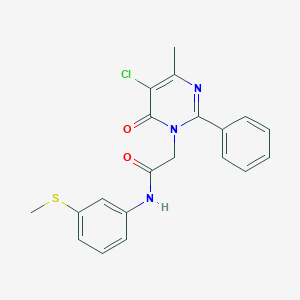
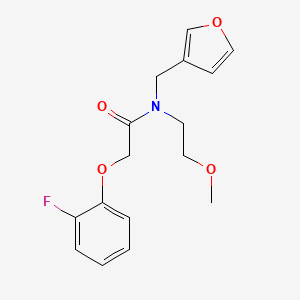
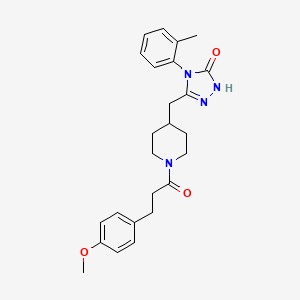
![4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2741303.png)
